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Compound of Interest

Compound Name: Epigriseofulvin

CAS No.: 469-49-8

Cat. No.: B045548

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Epigriseofulvin, a diastereomer of the well-known antifungal agent Griseofulvin, presents a

unique case study in stereochemical influence on spectroscopic properties. While sharing the

same molecular formula (C₁₇H₁₇ClO₆) and molecular weight (352.77 g/mol ), the spatial

arrangement of substituents in Epigriseofulvin results in a distinct spectral fingerprint.[1][2]

This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR),

infrared (IR), and mass spectrometry (MS) data for Epigriseofulvin, offering a critical resource

for its unambiguous identification, characterization, and differentiation from its isomers. The

data presented herein is crucial for researchers in natural product chemistry, medicinal

chemistry, and pharmaceutical development.

Molecular Structure of Epigriseofulvin
To fully appreciate the spectroscopic data, it is essential to understand the molecular

architecture of Epigriseofulvin. The key structural features include a spirocyclic system, a

chlorinated benzofuranone ring, and a cyclohexenone ring with multiple methoxy and methyl
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substituents. The stereochemistry at the spiro center and the cyclohexene ring distinguishes it

from Griseofulvin.

Caption: Molecular Structure of Epigriseofulvin.

Mass Spectrometry (MS)
Mass spectrometry is a fundamental technique for determining the molecular weight and

elemental composition of a compound. For Epigriseofulvin, high-resolution mass

spectrometry (HRMS) provides the exact mass, confirming its molecular formula.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

Sample Preparation: A dilute solution of Epigriseofulvin is prepared in a suitable solvent

such as methanol or acetonitrile.

Ionization: Electrospray ionization (ESI) is a common and gentle method for generating ions

of Epigriseofulvin, typically forming the protonated molecule [M+H]⁺.

Mass Analysis: The ions are guided into a high-resolution mass analyzer, such as a time-of-

flight (TOF) or Orbitrap instrument.

Data Acquisition: The mass-to-charge ratio (m/z) of the ions is measured with high accuracy.

Data Interpretation:

The expected exact mass for the protonated molecule of Epigriseofulvin (C₁₇H₁₈ClO₆⁺) can

be calculated and compared with the experimental value. The isotopic pattern, particularly the

presence of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), provides further

confirmation of the elemental composition.

Table 1: Mass Spectrometry Data for Epigriseofulvin
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🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Note: Specific observed m/z values would be obtained from experimental data, which is

currently unavailable in the public domain for Epigriseofulvin.

Fragmentation Pathway:

Tandem mass spectrometry (MS/MS) experiments can elucidate the fragmentation pathways of

Epigriseofulvin, providing structural insights. While specific fragmentation data for

Epigriseofulvin is not readily available, it is expected to undergo characteristic losses of small

molecules such as water (H₂O), carbon monoxide (CO), and methyl groups (CH₃), as well as

cleavages within the spirocyclic ring system.

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Click to download full resolution via product page

Caption: A plausible fragmentation pathway for Epigriseofulvin in MS/MS.
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Infrared (IR) Spectroscopy
Infrared spectroscopy probes the vibrational frequencies of functional groups within a molecule.

The IR spectrum of Epigriseofulvin displays characteristic absorption bands corresponding to

its various structural motifs.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation: A small amount of solid Epigriseofulvin is mixed with potassium

bromide (KBr) and pressed into a thin pellet. Alternatively, a solution in a suitable solvent can

be analyzed in a liquid cell.

Data Acquisition: The sample is placed in the beam of an FTIR spectrometer, and the

transmitted infrared radiation is measured over a range of wavenumbers (typically 4000-400

cm⁻¹).

Data Interpretation:

The IR spectrum of Epigriseofulvin is expected to show strong absorptions for the carbonyl

groups, as well as bands for C-O and C-Cl bonds, and aromatic C-H and C=C stretching

vibrations. The exact positions of these bands can be influenced by the stereochemistry of the

molecule.

Table 2: Characteristic IR Absorption Bands for Epigriseofulvin

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.
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Note: The listed wavenumbers are approximate and based on typical values for these

functional groups. Precise experimental values for Epigriseofulvin are needed for definitive

assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic

molecules in solution. Both ¹H and ¹³C NMR provide a wealth of information about the

connectivity and stereochemistry of Epigriseofulvin.

Experimental Protocol: NMR Spectroscopy

Sample Preparation: A few milligrams of Epigriseofulvin are dissolved in a deuterated

solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆),

containing a small amount of tetramethylsilane (TMS) as an internal standard.

Data Acquisition: The sample is placed in a high-field NMR spectrometer, and ¹H and ¹³C

NMR spectra are acquired. Advanced 2D NMR experiments like COSY, HSQC, and HMBC

can also be performed to aid in signal assignment.

¹H NMR Spectroscopy
The ¹H NMR spectrum of Epigriseofulvin will show distinct signals for each unique proton in

the molecule. The chemical shift (δ), multiplicity (singlet, doublet, etc.), and coupling constants

(J) provide information about the electronic environment and neighboring protons.

Data Interpretation:

Due to the stereochemical difference, the ¹H NMR spectrum of Epigriseofulvin will differ from

that of Griseofulvin, particularly in the chemical shifts and coupling constants of the protons on

the cyclohexenone ring.

Table 3: Predicted ¹H NMR Data for Epigriseofulvin (in CDCl₃)
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🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Note: This is a predicted table. The actual experimental data from a reliable source is

necessary for accurate assignments.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each

unique carbon atom gives rise to a distinct signal.

Data Interpretation:

The chemical shifts in the ¹³C NMR spectrum are indicative of the type of carbon (alkane,

alkene, aromatic, carbonyl) and its electronic environment. The stereochemistry of

Epigriseofulvin will influence the chemical shifts of the carbons in the cyclohexenone ring

compared to Griseofulvin. A ¹³C NMR spectrum of Epigriseofulvin has been reported in the

SpectraBase database, although the data is not publicly accessible.

Table 4: Predicted ¹³C NMR Data for Epigriseofulvin (in DMSO-d₆)
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🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Note: This is a predicted table. Access to the experimental data is required for definitive

assignments.

Conclusion
The comprehensive spectroscopic analysis of Epigriseofulvin using MS, IR, and NMR

techniques provides a robust framework for its identification and structural elucidation. While

sharing the same molecular formula as Griseofulvin, its unique stereochemistry leads to

distinguishable spectral features. This technical guide highlights the importance of these

analytical methods in differentiating diastereomers and provides a foundational understanding

of the expected spectroscopic data for Epigriseofulvin. Further research to obtain and publish

high-resolution experimental spectra of pure Epigriseofulvin is crucial for the scientific

community.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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